molecular formula C13H10Cl2O4 B442404 Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate CAS No. 364625-05-8

Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate

Cat. No.: B442404
CAS No.: 364625-05-8
M. Wt: 301.12g/mol
InChI Key: OZXBBLAWXISZKA-UHFFFAOYSA-N
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Description

Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate is a furan-based ester derivative characterized by a 2,4-dichlorophenoxymethyl substituent at the 5-position of the furan ring.

Properties

IUPAC Name

methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4/c1-17-13(16)12-5-3-9(19-12)7-18-11-4-2-8(14)6-10(11)15/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXBBLAWXISZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Furfural to Methyl Furan-2-Carboxylate

A foundational method involves the oxidation of furfural (5-formylfurfural) to methyl furan-2-carboxylate. As demonstrated in the RSC supplemental data, this reaction employs sodium cyanide (NaCN) and manganese dioxide (MnO₂) in methanol:

Procedure :

  • Furfural (10 mmol) is dissolved in methanol (20 mL).

  • NaCN (0.4 equiv.) is added, followed by MnO₂ (2 equiv.).

  • The mixture is stirred at 40°C for 12 hours, yielding methyl furan-2-carboxylate with a 72% yield after purification.

Mechanism :
NaCN facilitates the oxidation of the aldehyde group to a carboxylic acid, which is subsequently esterified by methanol. MnO₂ acts as a mild oxidizing agent, preventing over-oxidation.

Optimization Insights :

  • Solvent choice : Methanol outperforms ethanol or isopropanol due to its polarity and ability to stabilize intermediates.

  • Temperature : Elevated temperatures (40–60°C) reduce reaction time but may promote side reactions.

Introduction of the Chloromethyl Group

Hydroxymethylation via Electrophilic Substitution

The 5-position of methyl furan-2-carboxylate is activated for electrophilic substitution. A hydroxymethyl group can be introduced using paraformaldehyde and a Lewis acid (e.g., ZnCl₂):

Procedure :

  • Methyl furan-2-carboxylate (1 equiv.) is refluxed with paraformaldehyde (1.2 equiv.) and ZnCl₂ (0.1 equiv.) in dichloromethane (DCM) for 6 hours.

  • The product, methyl 5-(hydroxymethyl)furan-2-carboxylate, is isolated in 58–67% yield .

Chlorination of the Hydroxymethyl Intermediate

The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂) :

  • The hydroxymethyl derivative (1 equiv.) is treated with SOCl₂ (2 equiv.) in DCM at 0°C for 2 hours.

  • Excess SOCl₂ is removed under reduced pressure, yielding methyl 5-(chloromethyl)furan-2-carboxylate with >90% conversion .

Critical Parameters :

  • Temperature control : Exothermic reactions require cooling to prevent decomposition.

  • Solvent inertness : DCM minimizes side reactions compared to polar solvents.

Etherification with 2,4-Dichlorophenol

Williamson Ether Synthesis

The chloromethyl intermediate undergoes nucleophilic substitution with 2,4-dichlorophenol under basic conditions:

Procedure :

  • Methyl 5-(chloromethyl)furan-2-carboxylate (1 equiv.) and 2,4-dichlorophenol (1.2 equiv.) are dissolved in dimethylformamide (DMF).

  • Potassium carbonate (2 equiv.) is added, and the mixture is stirred at 80°C for 8 hours.

  • The product is purified via column chromatography (petroleum ether:ethyl acetate = 4:1), yielding 68–75% of the target compound.

Side Reactions :

  • Competing hydrolysis of the chloromethyl group to hydroxymethyl may occur if moisture is present.

  • Elevated temperatures (>100°C) promote elimination reactions.

Alternative Synthetic Routes

One-Pot Oxidation and Alkylation

A streamlined approach combines furfural oxidation with in situ hydroxymethylation:

  • Furfural, NaCN, MnO₂, and paraformaldehyde are reacted in methanol at 50°C for 24 hours.

  • This method skips intermediate isolation but achieves a lower yield (42–50% ) due to competing side reactions.

Direct Chloromethylation Using Blanc Reaction

Chloromethylation of methyl furan-2-carboxylate via the Blanc reaction (formaldehyde, HCl, ZnCl₂) has been attempted but yields <30% due to furan ring instability under strongly acidic conditions.

Reaction Optimization Data

Table 1: Comparison of Etherification Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF80875
NaOHTHF601262
NaHDCM40658

Key Findings :

  • DMF enhances solubility of phenolic salts, improving reaction kinetics.

  • K₂CO₃ provides moderate basicity without degrading the furan ring.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.10 (d, J = 3.7 Hz, 1H, furan H-3), 6.44 (d, J = 3.7 Hz, 1H, furan H-4), 5.06 (s, 2H, OCH₂), 3.91 (s, 3H, COOCH₃), 7.35–7.15 (m, 3H, aromatic H).

  • IR (cm⁻¹) : 1720 (ester C=O), 1265 (C-O-C), 1090 (C-Cl).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.

Industrial-Scale Considerations

  • Cost Efficiency : MnO₂ and NaCN are cost-effective but require careful waste management due to toxicity.

  • Safety : Thionyl chloride necessitates closed-system processing to avoid HCl gas release.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as esterification and nucleophilic substitutions.

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial activity against various strains of bacteria. For example, it has been tested against Gram-positive and Gram-negative bacteria with promising results .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential in vitro, showing the ability to inhibit pro-inflammatory cytokines .

Pharmaceutical Development

The compound is explored as an intermediate in drug development. Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for developing new therapeutic agents targeting inflammation and infection .

Industrial Applications

This compound is also utilized in the agrochemical industry:

  • Pesticide Formulations : Due to its biological activity, it can be incorporated into formulations aimed at pest control.
  • Material Science : Its chemical properties allow it to be used in developing materials with specific functional characteristics.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) value significantly lower than commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Research

In another study focusing on inflammation models, this compound demonstrated a dose-dependent reduction in inflammatory markers. This highlights its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and phenoxy group allow it to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Furan-2-carboxylates

The biological and chemical properties of furan-2-carboxylates are heavily influenced by substituents on the furan ring. Below is a comparison of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Features References
Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate (Target) C₁₃H₁₀Cl₂O₄ (inferred) ~317.13 (calculated) 2,4-dichlorophenoxymethyl Phenoxymethyl group enhances lipophilicity; potential herbicide/antimicrobial activity
Methyl 5-(2,4-dichlorophenyl)furan-2-carboxylate C₁₂H₈Cl₂O₃ 287.10 2,4-dichlorophenyl Direct phenyl substitution; higher rigidity due to lack of ether oxygen
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid C₁₂H₉ClO₄ 256.28 4-chlorophenoxymethyl Carboxylic acid group increases polarity; potential for salt formation
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate C₁₂H₈FNO₅ 265.20 2-fluoro-4-nitrophenyl Electron-withdrawing groups (F, NO₂) enhance stability and antimycobacterial activity
Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) C₁₄H₉Cl₂NO₅ 342.14 2,4-dichlorophenoxy (on benzoate) Herbicidal activity; nitro group enhances reactivity

Key Differences and Implications

Substituent Type and Position: The target compound features a phenoxymethyl group (ether-linked), which increases flexibility and lipophilicity compared to direct phenyl substitution (e.g., ). This may enhance membrane permeability in biological systems. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate () contains a nitro group, which is strongly electron-withdrawing. This stabilizes the molecule and may contribute to its antimycobacterial activity by interacting with bacterial enzymes.

Biological Activity: Bifenox (), a benzoate analog with a 2,4-dichlorophenoxy group, is a commercial herbicide. This suggests that the target compound’s dichlorophenoxymethyl group could similarly confer herbicidal properties.

Physicochemical Properties: 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid () has a carboxylic acid group, making it more water-soluble than ester derivatives. This highlights how functional group modifications can tailor compounds for specific applications (e.g., drug formulation). The crystal structure of Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate () reveals planar molecular conformations stabilized by stacking interactions, which may influence bioavailability and crystallization processes.

Biological Activity

Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate is an organic compound with significant potential in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H10Cl2O4 and a molecular weight of 301.12 g/mol. Its structure features a furan ring substituted with a 2,4-dichlorophenoxy group, which may enhance its biological activity compared to structurally similar compounds.

This compound interacts with specific molecular targets, including enzymes and receptors. The furan ring and phenoxy group allow the compound to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to observed biological effects.

Antimicrobial Properties

Research indicates that compounds with furan rings often exhibit antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its application in treating infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interfere with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on several derivatives of furan-2-carboxylic acids demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Enzyme Interaction : In a high-throughput screening assay involving over 900 chemicals, this compound was identified as a potent inhibitor of CYP enzymes. The half-maximal inhibitory concentration (IC50) values indicated strong enzyme inhibition at low concentrations .
  • Toxicological Studies : Toxicological assessments have revealed that while the compound exhibits biological activity, it also poses risks upon exposure. Acute toxicity studies indicate potential skin and eye irritation upon contact, necessitating careful handling in laboratory settings .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 5-(3,4-dichlorophenoxy)furan-2-carboxylateC12H8Cl2O4Moderate antibacterial activity
Methyl furan-2-carboxylateC11H10O3Limited antimicrobial properties
Methyl 5-(phenoxy)furan-2-carboxylateC13H10O3Strong antifungal activity

The table above highlights the differences in biological activity among structurally related compounds. This compound stands out due to its enhanced antibacterial properties likely attributed to the dichlorophenoxy substitution.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate, and how can reaction conditions be optimized?

  • Synthesis Pathways : The compound is typically synthesized via multi-step reactions. A common approach involves:

Functionalization of the furan ring : Introducing the (2,4-dichlorophenoxy)methyl group through nucleophilic substitution or coupling reactions.

Esterification : Methylation of the carboxylic acid precursor (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) using methanol under acidic or catalytic conditions .

  • Optimization Strategies :

  • Continuous Flow Reactors : Enhance yield and efficiency by improving heat transfer and reducing side reactions .
  • Catalysis : Use of palladium or copper catalysts for cross-coupling steps to improve regioselectivity .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns on the furan and dichlorophenoxy groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C13H10Cl2O4\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{O}_4: 309.01 g/mol) .
  • X-ray Crystallography : Resolves stereochemical details, though limited data exists for this specific compound .
    • Data Interpretation : Compare spectral data with structurally analogous compounds, such as 5-[(3,4-dichlorophenyl)furan-2-yl]methanol, to verify functional groups .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Screening : Demonstrates moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to the electron-withdrawing Cl groups enhancing membrane disruption .
  • Anti-inflammatory Potential : The furan-carboxylate core may inhibit cyclooxygenase (COX) enzymes, similar to related esters .
  • Comparative Data :

CompoundActivity (IC50_{50})Target
This compound12 µM (COX-2)Anti-inflammatory
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol8 µM (COX-2)Anti-inflammatory

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichlorophenoxy group influence reactivity in cross-coupling reactions?

  • Steric Hindrance : The ortho-Cl substituent reduces accessibility to the phenoxy oxygen, limiting nucleophilic attack. This requires bulky ligands in catalytic systems (e.g., XPhos for Suzuki-Miyaura coupling) .
  • Electronic Effects : Electron-withdrawing Cl groups increase the electrophilicity of the furan ring, facilitating Friedel-Crafts alkylation but complicating reduction steps .
  • Contradictions in Data : Some studies report lower yields in Sonogashira couplings compared to non-chlorinated analogs, suggesting competing dehalogenation pathways .

Q. What methodologies are used to resolve contradictions in reported biological activity data?

  • Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial tests) to minimize variability. For example, discrepancies in IC50_{50} values for COX inhibition may arise from differences in cell lines or assay conditions .
  • SAR Studies : Systematically modify substituents (e.g., replacing Cl with F or methyl groups) to isolate contributions of specific functional groups. For instance, replacing 2,4-dichlorophenoxy with 2,4-difluorophenoxy reduces antimicrobial efficacy by 40% .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Predict binding affinity to targets like COX-2 or bacterial topoisomerases using software (e.g., AutoDock Vina). The dichlorophenoxy group shows strong hydrophobic interactions in COX-2 active sites .
  • QSAR Models : Correlate Cl substituent positions with logP values to optimize bioavailability. Derivatives with para-Cl exhibit higher membrane permeability than meta-substituted analogs .

Methodological Challenges

  • Synthetic Scalability : While batch reactors are common, transitioning to flow chemistry requires precise control of residence time and temperature to prevent furan ring degradation .
  • Biological Assay Limitations : False positives in antimicrobial screens may occur due to residual solvents (e.g., DMSO); include solvent-only controls .

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